molecular formula C15H11Cl5N2O B11703460 3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

Cat. No.: B11703460
M. Wt: 412.5 g/mol
InChI Key: YVQMHMZKLBYEDU-UHFFFAOYSA-N
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Description

3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is a complex organic compound characterized by its multiple chlorine atoms and benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(2-chloro-phenoxy)-ethyl)-benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(phenylthio)ethyl)benzamide

Uniqueness

3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both benzamide and phenylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H11Cl5N2O

Molecular Weight

412.5 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl5N2O/c16-10-5-3-4-9(8-10)13(23)22-14(15(18,19)20)21-12-7-2-1-6-11(12)17/h1-8,14,21H,(H,22,23)

InChI Key

YVQMHMZKLBYEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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